2-(pyren-1-ylmethylidene)propanedinitrile
Overview
Description
2-(pyren-1-ylmethylidene)propanedinitrile is an organic compound with the molecular formula C20H10N2. It is characterized by the presence of a pyrene moiety linked to a malononitrile group through a methylene bridge. This compound is known for its unique electronic properties and has been studied for various applications in materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(pyren-1-ylmethylidene)propanedinitrile is typically synthesized via a condensation reaction. One common method involves the reaction of pyrene-1-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) under reflux conditions for several hours. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(pyren-1-ylmethylidene)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrene compounds.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrene-1-carboxylic acid, while reduction can produce pyrene-1-methanol.
Scientific Research Applications
2-(pyren-1-ylmethylidene)propanedinitrile has been extensively studied for its applications in various fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to interact with biological membranes.
Mechanism of Action
The mechanism by which 2-(pyren-1-ylmethylidene)propanedinitrile exerts its effects is largely related to its electronic properties. The pyrene moiety is known for its strong fluorescence and ability to participate in π-π stacking interactions. These properties enable the compound to interact with various molecular targets, such as DNA and proteins, through non-covalent interactions. Additionally, the nitrile groups can form hydrogen bonds with biological molecules, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
(Diphenylamino)pyren-1-yl)methylene)malononitrile: This compound has similar electronic properties but includes a diphenylamino group, which can alter its reactivity and applications.
2-(Pyren-1-ylmethylene)malonic acid: This compound has a carboxylic acid group instead of nitrile groups, affecting its solubility and reactivity.
2-(Pyren-1-ylmethylene)acrylic acid: Similar to the malonic acid derivative, this compound has an acrylic acid group, which can participate in different types of chemical reactions.
Uniqueness
2-(pyren-1-ylmethylidene)propanedinitrile is unique due to its combination of a highly conjugated pyrene system and reactive nitrile groups. This combination imparts distinct electronic properties, making it suitable for applications in organic electronics and as a fluorescent probe in biological studies .
Properties
IUPAC Name |
2-(pyren-1-ylmethylidene)propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10N2/c21-11-13(12-22)10-17-7-6-16-5-4-14-2-1-3-15-8-9-18(17)20(16)19(14)15/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRUQVGUIFJRBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=C(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302726 | |
Record name | (pyren-1-ylmethylene)malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27287-82-7 | |
Record name | NSC153129 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (pyren-1-ylmethylene)malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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